![molecular formula C9H7F5N2O2 B2564316 N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide CAS No. 2411278-44-7](/img/structure/B2564316.png)
N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide, also known as PFPOM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PFPOM is a fluorinated oxazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide is based on its ability to inhibit the enzyme N-myristoyltransferase. This enzyme is involved in the co-translational modification of proteins, where a myristoyl group is added to the N-terminus of the protein. This modification is essential for the proper functioning of many proteins, including those involved in signal transduction and membrane trafficking. This compound inhibits this process by binding to the active site of the enzyme, thereby preventing the myristoylation of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and modulate the immune response. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide is its ability to selectively inhibit the enzyme N-myristoyltransferase, making it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of this compound is its toxicity, which can be a concern when using it in in vivo experiments. Therefore, careful consideration should be given to the dosage and administration of this compound in laboratory experiments.
Direcciones Futuras
There are several directions for future research on N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of N-myristoyltransferase. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of this compound in modulating the immune response and its potential use as an anti-inflammatory agent.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound has been achieved using various methods, and it has been found to be a potent inhibitor of the enzyme N-myristoyltransferase. This compound has various biochemical and physiological effects, including anti-inflammatory properties, making it a potential therapeutic agent for various diseases. While this compound has advantages in laboratory experiments, its toxicity can be a limitation. Further research is needed to develop more potent and selective inhibitors of N-myristoyltransferase and investigate the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide has been achieved using various methods, including the reaction of 2,2,2-trifluoroethylamine with 3-aminocrotonic acid, followed by cyclization with phosphorus oxychloride, and subsequent reaction with sodium azide. Another method involves the reaction of 2,2,2-trifluoroethylamine with 3-aminocrotonic acid, followed by cyclization with phosphorus oxychloride, and subsequent reaction with sodium azide. These methods have been successful in producing this compound with high yields and purity.
Aplicaciones Científicas De Investigación
N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme N-myristoyltransferase, which is involved in the post-translational modification of proteins. This compound has also been shown to have antiviral activity against HIV-1 and HCV, as well as antitumor activity against various cancer cell lines.
Propiedades
IUPAC Name |
N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5N2O2/c1-2-7(17)15-4-5-3-6(18-16-5)8(10,11)9(12,13)14/h2-3H,1,4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWSHBXYBYJUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NOC(=C1)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

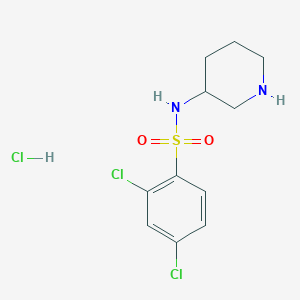
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2564235.png)
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride](/img/structure/B2564239.png)
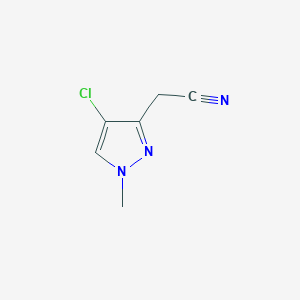


![5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2564244.png)

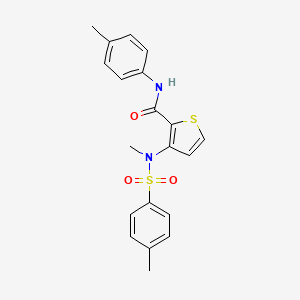
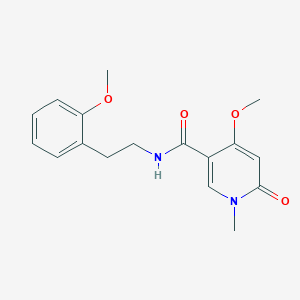
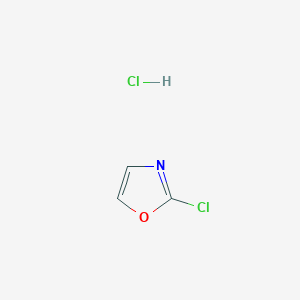
![4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564254.png)
